molecular formula C15H7BrClF2N3O4S B10954651 7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B10954651
M. Wt: 478.7 g/mol
InChI Key: SZOWIBUJBWSUPZ-UHFFFAOYSA-N
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Description

7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps may include halogenation, nitration, and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, benzothiophene derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-BROMO-3-CHLORO-4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE would depend on its specific biological target. Typically, such compounds may interact with enzymes or receptors, inhibiting their activity and leading to a biological response. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 7-BROMO-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
  • 4-(DIFLUOROMETHOXY)-N-(5-NITRO-2-PYRIDYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE

Uniqueness

The presence of specific functional groups such as the difluoromethoxy and nitro groups may impart unique chemical and biological properties to the compound, distinguishing it from other benzothiophene derivatives.

Properties

Molecular Formula

C15H7BrClF2N3O4S

Molecular Weight

478.7 g/mol

IUPAC Name

7-bromo-3-chloro-4-(difluoromethoxy)-N-(5-nitropyridin-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C15H7BrClF2N3O4S/c16-7-2-3-8(26-15(18)19)10-11(17)13(27-12(7)10)14(23)21-9-4-1-6(5-20-9)22(24)25/h1-5,15H,(H,20,21,23)

InChI Key

SZOWIBUJBWSUPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NC(=O)C2=C(C3=C(C=CC(=C3S2)Br)OC(F)F)Cl

Origin of Product

United States

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